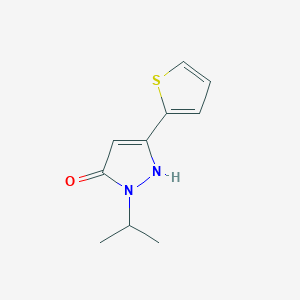

1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Description

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol (CAS: 2092818-09-0) is a pyrazole derivative with the molecular formula C₁₀H₁₂N₂OS and a molecular weight of 208.28 g/mol . Key physical properties include a predicted boiling point of 336.3 ± 32.0 °C, a density of 1.28 ± 0.1 g/cm³, and a pKa of 9.08 ± 0.28, indicating moderate acidity for the hydroxyl group . The compound features an isopropyl substituent at the N1 position and a thiophen-2-yl group at the C3 position, which influence its electronic and steric properties.

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

2-propan-2-yl-5-thiophen-2-yl-1H-pyrazol-3-one |

InChI |

InChI=1S/C10H12N2OS/c1-7(2)12-10(13)6-8(11-12)9-4-3-5-14-9/h3-7,11H,1-2H3 |

InChI Key |

LWUBCOIPXAEWPU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C(=O)C=C(N1)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Enone Intermediates

The initial step involves the preparation of substituted enones, specifically (E/Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones, which serve as versatile precursors for subsequent cyclizations. These enones are synthesized via a multistep process that includes:

- Claisen–Schmidt condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions.

- Chlorination using reagents like trichloroacetyl chloride in the presence of pyridine or other bases, producing regioisomeric mixtures of trichloromethyl enones.

The enone synthesis is characterized by high yields (typically 70-95%) and confirmed via NMR and HRMS analyses.

Cyclization with Phenylhydrazines to Form Pyrazoline Derivatives

The key step involves the reaction of these enones with phenylhydrazines to produce pyrazoline intermediates:

Enone + Phenylhydrazine → Pyrazoline derivative

- Reaction Conditions: Typically performed in methanol or ethanol at room temperature or reflux, with reaction times ranging from 4 to 16 hours.

- Regioselectivity Control: The use of phenylhydrazine hydrochloride favors the formation of the 1,3-regioisomer, whereas free phenylhydrazine tends to produce the 1,5-regioisomer. This selectivity is influenced by the solvent, temperature, and the form of phenylhydrazine used.

- Mechanism: The nucleophilic attack of hydrazine nitrogen on the β-position of the enone, followed by cyclization and dehydration, yields the pyrazoline ring.

Functionalization to Obtain the Target Compound

The pyrazoline intermediates undergo further modifications:

- Oxidation or reduction steps to introduce hydroxyl groups at the pyrazole ring, forming pyrazol-5-ol derivatives.

- Substitutions at the 3-position (such as isopropyl groups) are achieved via alkylation or acylation using appropriate reagents under mild conditions.

Specific Synthesis of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol

Based on the above general approach, the specific synthesis of This compound involves:

- Preparation of the enone precursor: An enone bearing the thiophen-2-yl substituent is synthesized via aldol or Claisen–Schmidt condensation, followed by chlorination to incorporate the trichloromethyl group.

- Cyclization with phenylhydrazine: The enone reacts with phenylhydrazine hydrochloride in methanol at reflux, favoring the formation of the 1,3-regioisomer.

- Hydrolysis and hydroxylation: The resulting pyrazoline undergoes oxidation or hydrolysis steps to introduce the hydroxyl group at the 5-position, yielding the pyrazol-5-ol.

Data Supporting the Synthesis

| Step | Reagents & Conditions | Yield | Characterization |

|---|---|---|---|

| Enone synthesis | Aldol condensation + chlorination | 70–95% | NMR, HRMS |

| Pyrazoline formation | Phenylhydrazine hydrochloride, MeOH, reflux | 80–90% | NMR, MS |

| Hydroxylation | Oxidation (e.g., using oxidants like H2O2) | 75–85% | NMR, IR |

Notes on the Methodology

- Regioselectivity: The use of phenylhydrazine hydrochloride in methanol at reflux conditions predominantly yields the 1,3-regioisomer, which is crucial for obtaining the desired biological activity.

- Reaction Monitoring: TLC and NMR are employed to monitor reaction progress and confirm regioselectivity.

- Purification: Column chromatography on silica gel with suitable solvent gradients ensures isolation of pure target compounds.

Research Findings and Data

- The synthesis of pyrazol-5-ol derivatives from enones has been successfully achieved with yields up to 97%, demonstrating the efficiency of the route.

- The regioselectivity is influenced by the form of phenylhydrazine (hydrochloride vs. free) and solvent choice, with hydrochloride salts favoring the 1,3-regioisomer.

- Structural confirmation via NMR (both ^1H and ^13C) and HRMS supports the formation of the target compound.

Chemical Reactions Analysis

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted pyrazole derivatives. Common reagents include halogens, alkylating agents, and nucleophilic reagents.

Scientific Research Applications

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations:

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) lower the hydroxyl group’s pKa, increasing acidity, whereas electron-donating groups (e.g., methoxy in ) may enhance stability for biological interactions.

- Ring Saturation : Dihydro pyrazoles (e.g., ) exhibit conformational flexibility but reduced aromaticity compared to fully unsaturated pyrazoles.

- Thiophene Modifications : Sulfonation (e.g., 1,1-dioxidotetrahydrothiophene in ) enhances polarity and solubility, while thiophen-2-ylmethyl substitution () introduces steric bulk and alters toxicity profiles.

Antidepressant Activity:

Antiproliferative Activity:

Toxicity Profiles:

Biological Activity

1-Isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol is a compound of interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article reviews the available literature on its biological activity, synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

- Molecular Formula: C10H12N2OS

- Molecular Weight: 208.28 g/mol

- CAS Number: 2092541-88-1

- Purity: Min. 95% .

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, several derivatives related to this compound were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The structure of these compounds contributes to their ability to disrupt bacterial cell membranes, leading to cell lysis.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | 0.22 - 0.25 | Excellent |

| Other pyrazole derivatives | Varies | Moderate to Excellent |

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are notable, particularly in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro studies indicated that these compounds could significantly reduce LPS-induced inflammation in macrophages, suggesting their potential as therapeutic agents for inflammatory diseases .

3. Anticancer Potential

Research indicates that pyrazole derivatives may inhibit key oncogenic pathways. For example, certain derivatives have shown promising activity against BRAF(V600E) and EGFR mutations, which are crucial targets in cancer therapy. The SAR studies reveal that modifications in the pyrazole ring can enhance anticancer activity .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial activities against both Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited significant inhibitory effects comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory properties of the compound were assessed through various assays measuring cytokine levels in LPS-stimulated macrophages. The results indicated a dose-dependent reduction in TNF-α production, highlighting its potential utility in treating chronic inflammatory conditions .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Key Findings:

- Substituents on the Pyrazole Ring: Modifications at different positions on the pyrazole ring can enhance or diminish biological activity.

- Heteroatoms: The presence of sulfur in the thiophene ring contributes positively to the antimicrobial efficacy.

Q & A

Q. What are the established synthetic routes for 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol, and what reaction conditions are critical for yield optimization?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or thiophene-substituted precursors. A robust method employs PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a heterogeneous catalyst at 70–80°C, with reaction progress monitored via TLC . For intermediates, diazonium salt formation using boron trifluoride etherate and 3-methylbutyl nitrite in THF at −20°C is critical to avoid decomposition . Yield optimization requires strict temperature control and stoichiometric equivalence of reactants.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- ¹H/¹³C NMR : Prioritize signals for the pyrazole C5-OH proton (δ ~12–13 ppm, broad) and thiophene protons (δ ~6.8–7.5 ppm, multiplet). The isopropyl group exhibits a doublet of quartets (δ ~1.2–1.5 ppm) .

- IR : Key absorptions include O–H stretching (~3200 cm⁻¹) and C=N/C–O vibrations (~1600 cm⁻¹ and ~1250 cm⁻¹, respectively) .

- XRD : Monoclinic or orthorhombic crystal systems are common for thiophene-containing analogs; refine data using SHELXL with high-resolution (<1.0 Å) datasets .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound shares hazards with structurally similar pyrazole-thiophene hybrids:

- Acute toxicity (H302) : Use fume hoods and PPE (gloves, lab coat).

- Respiratory irritation (H335) : Employ closed-system transfers and respiratory protection if airborne particulates form .

- First aid : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address byproduct formation during synthesis, particularly regioisomeric impurities?

Byproducts often arise from incomplete cyclization or competing nucleophilic attacks. Mitigation strategies include:

- Temperature modulation : Lowering reaction temperatures (<70°C) reduces side reactions but may prolong synthesis .

- Catalyst screening : Transitioning from Bleaching Earth Clay to acidic resins (e.g., Amberlyst-15) can suppress isomerization .

- Chromatographic separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomers .

Q. How should contradictory spectral data (e.g., NMR vs. XRD) be resolved for structural confirmation?

- XRD validation : Refine crystal structures using SHELXL to resolve ambiguities in proton assignments. For example, pyrazole ring puckering can distort NMR chemical shifts, which XRD can clarify .

- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvation or tautomerism .

Q. What computational approaches are suitable for predicting the compound’s biological activity or binding modes?

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., 5-HT₄ receptors) to model interactions. Prioritize the pyrazole-OH and thiophene sulfur as key pharmacophores .

- MD simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen-bond networks with active-site residues .

Q. How can researchers evaluate the compound’s potential as a neuroprotective agent, and what assays are methodologically rigorous?

- In vitro models : Use SH-SY5Y neuronal cells under oxidative stress (H₂O₂-induced). Measure viability via MTT assay and apoptosis markers (caspase-3/7 activity) .

- Target engagement : Perform radioligand displacement assays for 5-HT₄ or NMDA receptors, using [³H]GR113808 as a reference ligand .

- ADMET profiling : Assess blood-brain barrier permeability via PAMPA-BBB and metabolic stability in human liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.